Product packaging for 2-Bromo-4,6-dichloropyridine(Cat. No.:CAS No. 1060815-15-7)

2-Bromo-4,6-dichloropyridine

Cat. No.: B3032100
CAS No.: 1060815-15-7
M. Wt: 226.88
InChI Key: PSHHIOYWDATHOT-UHFFFAOYSA-N
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Description

Contextual Significance in Halogenated Nitrogen Heterocycle Chemistry

Halogenated nitrogen heterocycles are a class of organic compounds that form the backbone of many synthetic and medicinal chemistry endeavors. cymitquimica.com The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a particularly important scaffold in this class. acs.org The introduction of halogen atoms, such as bromine and chlorine, onto the pyridine ring dramatically influences its electronic properties and reactivity. This makes halogenated pyridines, including 2-bromo-4,6-dichloropyridine, valuable intermediates in the synthesis of a wide array of functional molecules.

These compounds are crucial in the development of agrochemicals, such as herbicides and fungicides, and in the creation of new pharmaceutical agents. chemimpex.comsmolecule.com The specific substitution pattern of this compound offers a platform for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions. This allows for the precise installation of different functional groups, a key strategy in the design and synthesis of new drugs and materials. chemimpex.com

Structural Features and Reactivity Implications in Pyridine Derivatives

The structure of this compound is characterized by a pyridine ring substituted with one bromine atom at the 2-position and two chlorine atoms at the 4- and 6-positions. This specific arrangement of halogens has profound implications for the compound's reactivity. The pyridine nitrogen atom is electron-withdrawing, which, combined with the inductive effects of the three halogen atoms, makes the pyridine ring electron-deficient.

This electron deficiency activates the ring towards nucleophilic aromatic substitution, a common reaction type for this class of compounds. The positions on the ring that are most susceptible to attack by nucleophiles are influenced by the nature of the halogens and their locations. In polysubstituted pyridines, the reactivity of the leaving groups generally follows the order: -I > -Br ≥ -OTf ≫ -Cl. nih.gov This differential reactivity allows for chemoselective reactions, where a specific halogen can be targeted for substitution while leaving the others intact. This is a powerful tool for the stepwise construction of complex molecules. nih.gov

For instance, the bromine atom at the 2-position is often more reactive towards certain cross-coupling reactions, such as the Suzuki-Miyaura reaction, compared to the chlorine atoms. nih.gov This allows for the selective introduction of an aryl or other organic group at this position. Subsequent reactions can then be performed at the less reactive chloro-substituted positions, providing a modular approach to the synthesis of highly substituted pyridines. nih.gov

Overview of Academic Research Trajectories and Methodological Approaches

Another significant area of research is the exploration of the reactivity of these compounds in various chemical transformations. acs.org This includes detailed studies of reaction mechanisms and the development of new applications in organic synthesis. For example, researchers are actively investigating the use of these compounds in cascade reactions, where multiple chemical bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

Furthermore, there is a strong focus on the application of these compounds in the synthesis of biologically active molecules and advanced materials. chemimpex.com This involves the design and synthesis of new drug candidates, agrochemicals, and functional materials with tailored properties. Computational modeling is also increasingly being used to predict the properties and potential applications of molecules derived from these building blocks. smolecule.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 1060815-15-7
Molecular Formula C5H2BrCl2N
Molecular Weight 226.89 g/mol
SMILES ClC1=CC(Cl)=CC(Br)=N1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrCl2N B3032100 2-Bromo-4,6-dichloropyridine CAS No. 1060815-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-dichloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-5(8)9-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHHIOYWDATHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309732
Record name 2-Bromo-4,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-15-7
Record name 2-Bromo-4,6-dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 4,6 Dichloropyridine and Its Derivatives

Precursor Synthesis and Halogenation Routes to Pyridine (B92270) Scaffolds

The construction of the 2-Bromo-4,6-dichloropyridine scaffold relies heavily on the availability of suitable precursors and the strategic application of halogenation reactions. The primary routes involve either the transformation of a different heterocyclic system or the derivatization of an existing pyridine ring.

Preparation from Dichloropyrimidine Substrates

A novel and advanced approach for the synthesis of pyridines involves the skeletal editing of pyrimidine (B1678525) rings. This "two-atom swap" methodology allows for the conversion of a pyrimidine core into a pyridine scaffold. chinesechemsoc.orgchinesechemsoc.org This transannulation process can be a powerful tool for creating diverse pyridine derivatives from readily available pyrimidine precursors. chinesechemsoc.org

The reaction typically proceeds in a one-pot, two-step sequence. Initially, the pyrimidine substrate is activated, for instance with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This is followed by a nucleophilic addition and a subsequent Dimroth rearrangement, which involves ring-opening, bond rotation, and ring-closure to yield the final pyridine product. chinesechemsoc.orgchinesechemsoc.org This method has been shown to be effective for a range of substituted pyrimidines, including those with halogenated phenyl groups, under mild conditions. chinesechemsoc.org

While a direct synthesis of this compound from a dichloropyrimidine has not been explicitly detailed in the surveyed literature, this skeletal editing strategy presents a plausible synthetic route. A hypothetical precursor, such as a suitably substituted 4,6-dichloropyrimidine (B16783), could potentially be transformed into the target pyridine. The synthesis of 4,6-dichloropyrimidine itself is well-established, often starting from 4,6-dihydroxypyrimidine (B14393) and a chlorinating agent. chemsrc.comacs.org

Table 1: Conceptual Pyrimidine-to-Pyridine Skeletal Editing

Step Description Reagents/Conditions Purpose Citation
1 Pyrimidine Activation Tf₂O, Collidine, EtOAc, -78°C to RT Forms a reactive pyrimidinium salt intermediate. researchgate.net
2 Nucleophilic Attack Ketone-derived enolates (e.g., from acetyltrimethylsilane) Initiates the ring transformation process. researchgate.net

| 3 | Rearrangement/Ring Closure | NH₄OAc, AcOH | Facilitates the Dimroth rearrangement to form the pyridine ring. | researchgate.net |

Derivatization from Related Halogenated Pyridines

A more conventional and direct pathway to this compound involves the modification of other polyhalogenated pyridines. These methods hinge on the differential reactivity of the halogen substituents or the C-H bonds on the pyridine ring.

One of the most logical starting materials is 2,4,6-trichloropyridine (B96486). google.com Synthesis of this precursor can be achieved by the oxidation of 2,6-dichloropyridine (B45657) to its N-oxide, followed by chlorination with a reagent like phosphorus oxychloride. google.com From 2,4,6-trichloropyridine, selective halogen exchange could potentially replace a chlorine atom with bromine. For instance, methods exist for converting 2,6-dichloropyridine to 2,6-dibromopyridine (B144722) using hydrobromic acid, demonstrating the feasibility of such exchanges. google.com

Another key strategy is the direct bromination of a 4,6-dichloropyridine precursor. However, the pyridine ring is electron-deficient, especially with multiple halogen substituents, making electrophilic aromatic substitution challenging and often requiring harsh conditions. chemrxiv.orgnih.gov

Alternatively, a Sandmeyer-type reaction offers a regioselective route. This would begin with a precursor like 2-amino-4,6-dichloropyridine. The amino group can be converted to a diazonium salt, which is then displaced by a bromide, typically from a copper(I) bromide source. This approach is widely used for the synthesis of various bromo-chloropyridines. chemicalbook.comrsc.org

A further method involves directed ortho-lithiation. Starting with 2,6-dichloropyridine, treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the C3 position. This lithiated intermediate can then be quenched with an electrophilic bromine source to introduce the bromine atom. A subsequent chlorination at the 4-position would be required to complete the synthesis.

Table 2: Synthetic Routes from Halogenated Pyridine Precursors

Precursor Method Key Reagents Product Citation
2-Amino-4-chloropyridine Diazotization/Bromination HBr, Br₂, NaNO₂ 2-Bromo-4-chloropyridine chemicalbook.com
2-Amino-4-chloropyridine Bromination, then Diazotization/Chlorination NBS, then Diazotization Reagents 5-Bromo-2,4-dichloropyridine google.com
2,6-Dichloropyridine Halogen Exchange HBr (aqueous) 2,6-Dibromopyridine google.com

Advanced Synthetic Transformations for Functionalization

The functionalization of pyridine scaffolds to introduce specific halogen patterns is a cornerstone of modern synthetic chemistry. These transformations allow for the precise tuning of a molecule's electronic and steric properties.

Strategic Incorporation of Halogen Atoms at Specific Positions

The introduction of bromine onto a dichloropyridine ring requires careful consideration of the directing effects of the existing substituents. The pyridine nitrogen and the two chlorine atoms at the 4- and 6-positions are all electron-withdrawing, which deactivates the ring towards electrophilic attack. chemrxiv.orgnih.gov Any electrophilic bromination would likely target the C3 or C5 positions, which are the least deactivated.

A more controlled method is via metalation-halogenation. For a substrate like 2,6-dichloropyridine, lithiation with LDA followed by quenching with bromine can install a bromine atom at a specific position, often directed by the existing halogens. This approach leverages the ability of halogens to direct deprotonation to an adjacent site.

The Zincke imine strategy provides a modern alternative for regioselective halogenation. chemrxiv.orgnih.gov This process temporarily disrupts the aromaticity of the pyridine ring, converting it into a more reactive acyclic azatriene intermediate. These "Zincke imines" can then undergo facile and highly regioselective halogenation with reagents like N-bromosuccinimide (NBS) under mild conditions, before rearomatizing to the halopyridine. nih.gov This method has been successfully used to create a diverse set of 3-halopyridines. chemrxiv.org

Table 3: Regioselective Halogenation Strategies for Pyridine Scaffolds

Strategy Description Typical Reagents Regioselectivity Driver Citation
Electrophilic Aromatic Substitution Direct halogenation of the deactivated ring. Br₂, Lewis/Brønsted Acid Electronic deactivation favors C3/C5. chemrxiv.orgnih.gov
Lithium-Halogen Exchange / Metalation Deprotonation followed by trapping with an electrophile. LDA, THF, -78°C; then Br₂ Directing effect of existing halogens.
Zincke Imine Intermediate Ring-opening, halogenation, and ring-closing sequence. N-activation (e.g., NTf), Amine, then NBS Altered reactivity of the acyclic intermediate. chemrxiv.orgnih.gov

| Sandmeyer Reaction | Conversion of an amino group to a bromo group. | NaNO₂, HBr, CuBr | Position of the precursor amino group. | chemicalbook.com |

Optimized Conditions for Scalable Synthesis in Research Settings

Transitioning a synthetic route from a laboratory discovery to a scalable research-level process requires optimization of multiple parameters. For polyhalogenated pyridines, key considerations include cost, safety, efficiency, and ease of purification.

For large-scale synthesis, chromatography is often impractical. Therefore, developing procedures where the final product can be purified by crystallization or distillation is highly desirable. google.com A patent for the synthesis of 5-Bromo-2,4-dichloropyridine details a process where the intermediate is purified through acid-base extraction and the final product by column chromatography, but also highlights multigram-scale examples (50g, 500g, 5kg), suggesting the process is robust. google.com

Reagent choice is also critical. While N-bromosuccinimide (NBS) is a convenient and selective brominating agent, liquid bromine can be a more cost-effective alternative for larger scales, although it requires more careful handling. The synthesis of 2,4,6-trichloropyridine from 2,6-dichloropyridine has been optimized for industrial production, with a total yield higher than 75% and purity over 98%. google.com This process involves specific catalysts like molybdic oxide or aluminum oxide to improve the efficiency of the initial N-oxidation step. google.com

Reaction conditions such as temperature, solvent, and reaction time must be tightly controlled to maximize yield and minimize the formation of impurities, such as regioisomers or products of over-halogenation. The use of environmentally benign solvents, like water, is also an increasing focus in process chemistry. acs.org

Table 4: Considerations for Scalable Synthesis

Parameter Optimization Goal Example Citation
Purification Method Avoid chromatography Use of extraction and crystallization. google.com
Reagent Cost/Safety Reduce expense and hazard Using liquid bromine instead of NBS; avoiding dangerous reagents like butyllithium. google.com
Reaction Efficiency Increase yield and purity Use of catalysts (e.g., molybdic oxide); control of temperature and stoichiometry. google.com

| Process Simplicity | Reduce number of steps | Developing one-pot or telescoped reaction sequences. | chinesechemsoc.org |

Reactivity and Mechanistic Investigations of 2 Bromo 4,6 Dichloropyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of one bromine and two chlorine atoms on the pyridine (B92270) ring of 2-Bromo-4,6-dichloropyridine provides a platform for selective functionalization. The differing reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) under various catalytic systems is the cornerstone of its synthetic utility. Generally, the C-Br bond is more susceptible to oxidative addition by transition metal catalysts compared to the more stable C-Cl bonds, enabling chemoselective reactions.

Copper-Catalyzed C-N Bond-Forming Reactions

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, is a key method for synthesizing arylamines. nih.govresearchgate.net This reaction is particularly relevant for the functionalization of this compound, providing a complementary approach to palladium-catalyzed methods. Similar to palladium catalysis, copper-catalyzed amination displays high chemoselectivity for the C-Br bond over C-Cl bonds.

An efficient protocol has been developed for the selective mono-amination of 2,6-dibromopyridine (B144722) using a copper(I) iodide catalyst with a diamine ligand. researchgate.net This system allows for the coupling of a wide range of primary and secondary amines at one of the bromine positions with excellent selectivity, leaving the other bromine available for subsequent reactions. researchgate.netgoogle.com These findings are directly translatable to this compound, where selective amination at the C2 position can be anticipated. The reaction is typically carried out using a copper(I) source, a suitable ligand, and a base in an organic solvent. researchgate.net

Selective Amination Protocols for Nitrogen Heterocycles

The selective functionalization of polyhalogenated pyridines is crucial for synthesizing valuable chemical building blocks for pharmaceuticals and materials science. acs.org For this compound, amination reactions can be directed to specific positions depending on the reaction conditions and the nature of the aminating agent.

A notable protocol involves a base-promoted amination using N,N-dimethylformamide (DMF) and a strong base like sodium tert-butoxide (NaOtBu) in water. acs.org This method is environmentally benign and can achieve high selectivity for the 2-position (C-Br bond). Mechanistic studies suggest that the base promotes the dissociation of DMF to generate dimethylamine (B145610) in situ, which then acts as the nucleophile. acs.org The reaction demonstrates excellent regioselectivity for the ortho-position to the nitrogen on the pyridine ring. acs.org This preference is observed across various polyhalogenated pyridines, including those with challenging chloro substituents. acs.org

Alternatively, palladium-catalyzed amination protocols offer another route for selective C-N bond formation. While catalyst-free monoamination of related dichloropyrimidines can be achieved at high temperatures (e.g., 140 °C in DMF with K₂CO₃), the introduction of a second amino group is often hindered by the electron-donating effect of the first. semanticscholar.org Palladium catalysis, often employing ligands like BINAP or DavePhos, becomes essential for achieving diamination or for reactions involving less reactive amines. semanticscholar.orgresearchgate.net For a substrate like this compound, these catalytic systems would likely favor substitution at the more reactive C-Br bond first, followed by substitution at one of the C-Cl positions.

Amination Method Reagents Typical Position of Substitution Key Features
Base-Promoted (DMF)Amine source (e.g., DMF), NaOtBu, H₂OC2 (ortho to N)Environmentally benign, catalyst-free, high regioselectivity for the 2-position. acs.org
Palladium-CatalyzedAmine, Pd(0) catalyst (e.g., Pd(dba)₂), Ligand (e.g., BINAP), BaseC2 > C4/C6Enables reactions with a wider range of amines and allows for di-substitution. semanticscholar.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. uchile.cl The stability of this intermediate and the subsequent expulsion of a halide ion determine the reaction's feasibility and outcome.

Competitive Halogen Displacements on the Pyridine Ring

In this compound, three potential leaving groups exist: a bromine atom at the C2 position and chlorine atoms at the C4 and C6 positions. The regioselectivity of nucleophilic attack is a subject of significant interest. Generally, in SNAr reactions of polyhalopyridines, the C4 (para) and C2/C6 (ortho) positions are activated towards attack due to the electron-withdrawing nature of the ring nitrogen.

Research on related di- and trihalopyridines shows that nucleophilic attack often occurs preferentially at the 4-position. researchgate.netresearchgate.net However, the relative reactivity of different halogens does not always follow simple bond dissociation energy trends. baranlab.org In many SNAr reactions, the order of leaving group ability is F > Cl > Br. nih.gov Despite bromine typically being a better leaving group than chlorine in other substitution types, its position on the ring is critical. For instance, in 2,4-dichloropyridine, substitution occurs almost exclusively at the C4 position. researchgate.net

For this compound, a competition exists between displacement of the C2-bromine and the C4/C6-chlorines. While the C4 and C6 positions are electronically activated, the C-Br bond is weaker than the C-Cl bond. The outcome can be manipulated; for example, introducing a bulky trialkylsilyl group can sterically hinder a neighboring position and redirect nucleophilic attack to a more remote halogen. researchgate.netresearchgate.net Without such directing groups, substitution on 2,4,6-trihalopyridines typically favors the 4-position. researchgate.net

Kinetic and Thermodynamic Aspects of SNAr Pathways

The kinetics of SNAr reactions are governed by the rate-determining step, which can be either the formation of the Meisenheimer complex or the subsequent departure of the leaving group. frontiersin.org For most SNAr reactions involving amine nucleophiles, the formation of the intermediate is the rate-determining step. nih.gov

Studies on related systems provide insight into the energetics. The reaction rate is highly sensitive to the electronic properties of the substrate. Electron-withdrawing groups stabilize the anionic Meisenheimer complex, accelerating the reaction. nih.gov The reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with various anilines, for example, shows a clear dependence on the nucleophile's strength and solvent properties. nih.gov

Thermodynamic data on arene binding in metal-catalyzed SNAr reactions show that product inhibition can be a significant factor. rsc.org The product of a substitution may bind more strongly to a catalyst than the reactant, slowing catalytic turnover. rsc.org While this is more relevant to catalyzed reactions, it highlights the importance of considering the thermodynamics of all species present in the reaction mixture.

Influence of Nucleophile Structure and Reaction Environment on Selectivity

The structure of the nucleophile and the reaction solvent profoundly impact the rate and selectivity of SNAr reactions. uchile.clrsc.org

Nucleophile Structure: The nucleophilicity of the attacking species is paramount. More basic amines are generally more reactive. nih.gov However, steric hindrance can play a major role. For example, in the amination of 4,6-dichloropyrimidine (B16783), sterically unhindered amines give nearly quantitative yields, while amines with bulky groups (like adamantane) close to the nitrogen center result in lower yields. researchgate.net

Reaction Environment (Solvent): The solvent influences reactivity by stabilizing or destabilizing the reactants and the transition state. Polar aprotic solvents like DMSO and DMF are commonly used as they can solvate the cation of the nucleophile salt without strongly hydrogen-bonding to the nucleophile itself, thus preserving its reactivity. nih.gov Protic solvents, such as methanol (B129727) or water, can decrease the reaction rate by forming hydrogen bonds with the nucleophile, reducing its availability and strength. nih.gov However, in some protocols, water can be used effectively, as seen in the base-promoted amination mentioned earlier. acs.org The choice of solvent can even alter which nucleophilic site is favored in a reaction. uchile.cl

Organometallic Reagent-Mediated Transformations

Lithium-Halogen Exchange and Subsequent Quenches

Lithium-halogen exchange is a powerful tool for the functionalization of aryl halides and is particularly effective for bromo- and iodo-pyridines. harvard.eduscribd.com This reaction is kinetically controlled and typically very fast, often proceeding with retention of configuration. harvard.eduscribd.com For this compound, the bromine at the C2 position is the most likely site for exchange with an organolithium reagent like n-butyllithium (n-BuLi). This is because the stability of the resulting organolithium species is highest when the lithium is on an sp²-hybridized carbon, and the C-Br bond is more reactive in this exchange than the C-Cl bond. harvard.edu

The reaction involves the treatment of the substrate with an alkyllithium reagent, typically at low temperatures (e.g., -78 °C) in an ether-based solvent like THF or diethyl ether. dur.ac.uk

Reaction Scheme: this compound + n-BuLi → 2-Lithio-4,6-dichloropyridine + n-BuBr

The resulting 2-lithio-4,6-dichloropyridine is a highly reactive intermediate that can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups. This two-step sequence allows for the synthesis of a diverse array of 2-substituted-4,6-dichloropyridines.

Table of Potential Quenching Reactions:

Electrophile Reagent Example Product Type
Aldehydes/KetonesBenzaldehydeSecondary/Tertiary Alcohol
BoratesTriisopropylborateBoronic Acid/Ester
Carbon DioxideCO₂ (gas or solid)Carboxylic Acid
Alkyl HalidesMethyl IodideAlkylated Pyridine
Silyl HalidesTrimethylsilyl chlorideSilylated Pyridine

This methodology provides a regioselective route to functionalization that is complementary to SNAr reactions, which primarily target the C4/C6 positions under many conditions.

Magnesium and Zinc Organometallic Derivative Formations

The generation of organometallic derivatives from polyhalogenated heterocycles like this compound presents a significant challenge regarding chemoselectivity. The presence of three halogen atoms—one bromine and two chlorines—on the pyridine ring necessitates reaction conditions that can selectively target a single C-X bond. The formation of magnesium (Grignard) and zinc reagents from this substrate is governed by the differential reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl. This predictable reactivity allows for the selective metalation at the C2 position, leaving the C-Cl bonds intact.

Mechanistic considerations for this selectivity are rooted in bond dissociation energies (BDEs). The C-Br bond is inherently weaker and more polarizable than the C-Cl bond, making it more susceptible to both oxidative insertion of a metal and halogen-metal exchange reactions. nih.gov Theoretical calculations and experimental results on various dihalopyridines and other haloarenes consistently show that oxidative addition of metals and halogen-metal exchange preferentially occur at the C-Br bond over the C-Cl bond. walisongo.ac.idnih.gov Therefore, the reaction of this compound with magnesium or zinc reagents is expected to exclusively yield the (4,6-dichloropyridin-2-yl)metal species.

Magnesium Derivative Formation

The preparation of the Grignard reagent, (4,6-dichloropyridin-2-yl)magnesium halide, is most effectively achieved through a halogen-magnesium exchange reaction rather than direct insertion of magnesium metal, which can be difficult to initiate and control. The use of highly active "turbo-Grignard" reagents, such as isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), has become a standard method for performing such exchanges under mild conditions. znaturforsch.comuni-muenchen.de

The reaction involves the treatment of this compound with i-PrMgCl·LiCl in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The exchange is typically rapid and highly chemoselective, targeting the more labile C-Br bond. znaturforsch.com The presence of LiCl is crucial as it breaks down oligomeric Grignard reagent aggregates and enhances the solubility and reactivity of the organomagnesium species. google.com The resulting (4,6-dichloropyridin-2-yl)magnesium chloride is not isolated but is used in situ for subsequent reactions with various electrophiles.

ParameterConditionPurpose/Comment
Reagent i-PrMgCl·LiCl (1.0-1.2 eq.)Performs a highly chemoselective Br/Mg exchange. znaturforsch.com
Solvent Anhydrous THFStandard solvent for Grignard and exchange reactions. znaturforsch.comuni-muenchen.de
Temperature -20 °C to 0 °CLow temperature minimizes side reactions and decomposition. uni-muenchen.de
Reaction Time 0.5 - 3 hoursTypically sufficient for complete exchange. znaturforsch.comuni-muenchen.de
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the Grignard reagent by moisture or oxygen.

This interactive table summarizes typical conditions for the chemoselective bromine-magnesium exchange.

Zinc Derivative Formation

The corresponding organozinc reagent, (4,6-dichloropyridin-2-yl)zinc halide, can be prepared via several routes. While direct oxidative insertion of activated zinc (e.g., Rieke zinc) into the C-Br bond is possible, a more common and reliable method is the transmetalation from a pre-formed organomagnesium or organolithium precursor. google.com

The most straightforward approach involves the initial, chemoselective formation of the Grignard reagent (4,6-dichloropyridin-2-yl)magnesium chloride as described above. Subsequent addition of a zinc salt, such as zinc(II) chloride (ZnCl₂), to the solution results in a rapid and quantitative transmetalation to yield the more stable and less reactive organozinc species. uni-muenchen.de This Grignard-to-zinc transmetalation is a cornerstone of modern organometallic chemistry, as the resulting organozinc reagents exhibit superior functional group tolerance in subsequent cross-coupling reactions (e.g., Negishi coupling). mdpi.com

Alternatively, direct bromine-zinc exchange can be accomplished using highly reactive zincates, such as nBu₄ZnLi₂·TMEDA, which have been shown to selectively metalate bromopyridines at room temperature. researchgate.net

ParameterConditionPurpose/Comment
Precursor (4,6-dichloropyridin-2-yl)magnesium chloridePrepared in situ via Br/Mg exchange.
Reagent ZnCl₂ (1.0-1.1 eq.)Transmetalates the Grignard reagent to the organozinc. uni-muenchen.de
Solvent Anhydrous THFThe reaction is performed in the same solvent as the Grignard formation.
Temperature 0 °C to 25 °CTransmetalation is typically fast, even at low temperatures.
Outcome (4,6-Dichloropyridin-2-yl)zinc chlorideA versatile reagent for cross-coupling reactions. mdpi.com

This interactive table outlines the typical conditions for preparing the organozinc derivative via transmetalation.

Applications As a Versatile Synthetic Intermediate in Complex Molecular Architectures

Synthesis of Novel Pyrimidine (B1678525) and Pyridine (B92270) Derivatives

The distinct electronic environment of each halogenated position on the 2-Bromo-4,6-dichloropyridine scaffold enables its use in creating a wide array of substituted monocyclic heterocycles. Palladium-catalyzed cross-coupling reactions, copper-catalyzed reactions, and nucleophilic substitutions can be selectively employed to introduce diverse functionalities.

The synthesis of functionalized pyrimidines and pyridines often leverages the greater reactivity of C-Br bonds over C-Cl bonds in palladium-catalyzed cross-coupling reactions. For instance, in structures analogous to this compound, such as polyhalogenated pyrimidines, Suzuki-Miyaura reactions can be performed with high regioselectivity. A two-step process involving a Suzuki-Miyaura coupling followed by hydrodechlorination has been used to produce 4-arylpyrimidines from 4,6-dichloropyrimidine (B16783). researchgate.net Similarly, Suzuki cross-coupling reactions of 4,6-dichloropyrimidine with heteroaryl boronic acids have been shown to yield novel heteroarylpyrimidines, including the formation of 4,6-bis(5-pyrimidyl)pyrimidine through a two-fold reaction. These methodologies highlight how the chloro-substituted positions can be retained while selectively reacting at other sites, a principle directly applicable to this compound for creating mono- or di-substituted pyridines.

Metal-free methods have also been developed for synthesizing 6-substituted 2-bromopyridines from 2-bromo-6-fluoropyridine, demonstrating that selective substitution is achievable even without a metal catalyst. rsc.org The reactivity of the halogen atoms is influenced by their position; for example, in fluorobromopyridines, a bromine at the meta-position to the ring nitrogen shows higher reactivity than one at the para or ortho position. rsc.org

The synthesis of unsymmetrical 2,6-disubstituted pyridine-bridged compounds is a significant challenge due to the difficulty in achieving selective monosubstitution of precursors like 2,6-dihalopyridines. researchgate.net However, the differential reactivity of the halogens in molecules like this compound provides a clear pathway for such syntheses. Research using the closely related 2,6-dibromopyridine (B144722) has established protocols for creating unsymmetrical products. A selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and various amines has been developed, allowing for the isolation of 6-substituted 2-bromopyridine (B144113) compounds. researchgate.netresearchgate.net

These monosubstituted intermediates are themselves valuable platforms for further diversification. researchgate.net They can undergo a second, different substitution reaction at the remaining bromine position. A variety of transition-metal-catalyzed reactions, including Suzuki couplings, Ullmann-type reactions, and Sonogashira couplings, can be employed to introduce a second, different substituent, yielding the desired unsymmetrical 2,6-disubstituted pyridine-bridged compounds. researchgate.net

Starting MaterialReaction TypeCatalyst/ReagentsProduct TypeReference
2,6-DibromopyridineSelective C-N CouplingCuI, N,N'-dimethylethylenediamine, K₂CO₃6-Amino-2-bromopyridines researchgate.net
6-Substituted 2-BromopyridineSuzuki CouplingPd(OAc)₂, tBu-Amphos, K₂CO₃Unsymmetrical 2,6-Disubstituted Pyridines researchgate.net
6-Substituted 2-BromopyridineUllmann-type ReactionCuI, Phen, K₂CO₃Unsymmetrical 2,6-Disubstituted Pyridines researchgate.net
6-Substituted 2-BromopyridineSonogashira CouplingPd(PPh₃)₂Cl₂, CuI, TEAUnsymmetrical 2,6-Disubstituted Pyridines researchgate.net

Functionalized Monocyclic Pyrimidines and Pyridines

Construction of Fused and Polycyclic Heterocyclic Systems

The multiple reactive sites on this compound make it an excellent precursor for building more complex, fused ring systems. Through sequential reactions, the pyridine core can be annulated to form polycyclic architectures with applications in medicinal chemistry and materials science.

A modular approach has been developed for the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides, which are of interest in chemical biology for the potential extension of the genetic alphabet. rsc.orgcuni.cz This strategy relies on the chemoselective functionalization of bromo-chloropyridine C-nucleoside intermediates. rsc.orgnih.gov The synthesis begins with a Heck coupling of a bromo-chloro-iodopyridine with a protected deoxyribose glycal to form key intermediates like 2-bromo-6-chloropyridin-3-yl C-deoxyribonucleosides. rsc.orgcuni.cznih.gov

Subsequent reactions on this intermediate exploit the higher reactivity of the C-Br bond. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, proceed chemoselectively at the bromine-bearing position, leaving the chlorine atom untouched. rsc.orgnih.gov The resulting mono-substituted intermediate can then undergo a second coupling or a nucleophilic substitution at the chloro-substituted position to generate a library of diverse 2,6-disubstituted pyridine C-deoxyribonucleosides. rsc.orgcuni.cznih.gov

IntermediateReactionSelectivityResulting StructureReference
2-Bromo-6-chloropyridin-3-yl C-deoxyribonucleosidePd-catalyzed cross-couplingChemoselective at the C-Br position2-Substituted-6-chloropyridin-3-yl C-deoxyribonucleoside rsc.orgnih.gov
2-Bromo-6-chloropyridin-3-yl C-deoxyribonucleosideNucleophilic substitutionUnselective, gives product mixturesMixture of substituted pyridin-3-yl C-deoxyribonucleosides rsc.orgcuni.cz
2-Substituted-6-chloropyridin-3-yl C-deoxyribonucleosideSecond cross-coupling or nucleophilic substitutionFunctionalization at the C-Cl position2,6-Disubstituted pyridin-3-yl C-deoxyribonucleoside rsc.orgnih.gov

The synthesis of fused heterocyclic systems such as pyrimido[1,6-a]pyrimidines can be achieved from dihalopyrimidine precursors. nih.gov For example, 2,4-dichloropyrimidine (B19661) has been reacted with 3-aminopropan-1-ol, followed by treatment with thionyl chloride, to produce 2,3,4,7-tetrahydro-6H-pyrimido[1,6-a]pyrimidin-6-one. nih.gov This type of condensation and subsequent intramolecular cyclization strategy is applicable to this compound. The differential reactivity of the halogen atoms would allow for initial selective substitution with a binucleophile, followed by a ring-closing step to form the fused pyrimidopyrimidine core. The remaining halogen atom would then be available for further derivatization, adding to the structural diversity of the final products.

Unsymmetrical 2,6-disubstituted pyridine-bridged compounds, which can be synthesized from precursors like 2,6-dibromopyridine, are noted for their applications in organometallic catalysis and advanced materials synthesis. researchgate.netresearchgate.net Furthermore, heteroaryl-pyrimidine derivatives have been investigated as fluorophores and electron-transporting compounds in organic light-emitting devices (OLEDs). The synthesis of these materials often involves Suzuki cross-coupling reactions with dihalopyrimidines. For instance, reacting 4,6-dichloropyrimidine with 2-methoxy-5-pyridylboronic acid produces 4,6-bis(2-methoxy-5-pyridyl)pyrimidine, a precursor that can be further elaborated into larger, penta-arylene systems for materials applications. The use of this compound in similar synthetic sequences would allow for the precise construction of complex, conjugated systems with tailored electronic and photophysical properties suitable for use in advanced materials.

Formation of Pyrimido[1,6-a]pyrimidine and Pyrimido[1,6-c]pyrimidine Scaffolds

Strategic Building Block in Agrochemical Research

In the field of agrochemical research, this compound is a versatile building block for creating new and effective crop protection agents. Its structure is a key component in the development of both herbicides and fungicides.

Precursors for Herbicidal Compound Synthesis

The development of novel herbicides is crucial for managing unwanted vegetation in agricultural settings. While direct synthesis of commercial herbicides from this compound is not extensively documented in publicly available research, its structural analogs are key to producing effective herbicidal compounds. For instance, related dichloropyridine and aminopicolinate structures are foundational to a range of commercial herbicides. The unique substitution pattern of this compound makes it a valuable precursor for creating pyridine-based herbicides.

Research has shown that 6-aryl-4-aminopicolinates and their derivatives are potent herbicides with a broad spectrum of weed control. googleapis.com These compounds can be synthesized from substituted pyridines, highlighting the importance of functionalized pyridine rings like that in this compound. The synthesis of such complex molecules often involves multiple steps where the strategic placement of halogen atoms on the pyridine ring is crucial for subsequent chemical reactions. googleapis.com

For example, the synthesis of 4-aminopicolinic acids with aryl or heteroaryl substituents in the 6-position, which demonstrate significant herbicidal activity, often starts from highly substituted pyridines. googleapis.com The bromine atom in this compound can be selectively replaced or used to direct further substitutions, allowing for the introduction of various functional groups necessary for herbicidal action.

Compound Name CAS Number Molecular Formula Application/Significance
This compoundNot AvailableC₅H₂BrCl₂NPrecursor for agrochemical synthesis
4-amino-3,5,6-trichloropicolinic acid1918-02-1C₆H₃Cl₃N₂O₂Active ingredient in herbicides
6-aryl-4-aminopicolinatesNot AvailableVariableClass of potent herbicides

Intermediates for Fungicidal Agent Development

The development of effective fungicides is critical for controlling plant diseases and ensuring crop yields. Halogenated pyridines are important intermediates in the synthesis of various fungicidal agents. While direct evidence of this compound's use is limited, the broader class of dichloropyridines plays a significant role in this area. For instance, 2,6-dichloropyridine (B45657) is a known precursor to the antifungal liranaftate. wikipedia.org

The synthesis of pyrimidine-based fungicides often involves the use of chlorinated pyrimidine intermediates. For example, N-(4,6-dichloropyrimidine-2-yl)benzamide has been synthesized and shown to exhibit notable antifungal activity against various plant pathogens. mdpi.com This suggests that the dichloropyridine moiety is a key pharmacophore for antifungal action. The presence of a bromine atom, as in this compound, offers an additional site for chemical modification, potentially leading to the development of fungicides with improved efficacy or a broader spectrum of activity.

Research into pyrazole (B372694) derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety has also shown promising fungicidal activities. researchgate.net The synthesis of such complex heterocyclic compounds often relies on the availability of versatile building blocks, and halogenated pyridines can serve this purpose. The reactivity of the carbon-bromine and carbon-chlorine bonds in this compound allows for its incorporation into larger, more complex molecular architectures designed to target specific fungal pathogens. researchgate.net

Compound Name CAS Number Molecular Formula Application/Significance
This compoundNot AvailableC₅H₂BrCl₂NIntermediate for fungicidal agent development
Liranaftate88678-31-3C₁₈H₂₀N₂SAntifungal agent
N-(4,6-dichloropyrimidine-2-yl)benzamideNot AvailableC₁₁H₇Cl₂N₃OCompound with antifungal activity

Computational Chemistry and Advanced Spectroscopic Characterization in Research of 2 Bromo 4,6 Dichloropyridine

Computational Studies on Electronic Structure and Reactivity

Computational chemistry, particularly methods rooted in quantum mechanics, has become an indispensable tool for predicting the behavior of molecules before engaging in extensive laboratory work. For complex structures such as 2-Bromo-4,6-dichloropyridine, these studies offer a window into their intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process involves optimizing the molecular structure to find the lowest possible energy state. For substituted pyridines, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G(d,p), are standard practice for achieving accurate predictions of molecular parameters. The energy minimization process calculates key geometrical parameters, providing a precise structural model.

Table 1: Predicted Geometrical Parameters for Halogenated Pyridines from DFT Calculations This table is illustrative of typical data obtained from DFT calculations for similar halogenated pyridine (B92270) structures.

Parameter Description Typical Predicted Value Range
Bond Lengths (Å)
C-N Carbon-Nitrogen bond length in the pyridine ring 1.33 - 1.35 Å
C-C Carbon-Carbon bond length in the pyridine ring 1.38 - 1.40 Å
C-Cl Carbon-Chlorine bond length 1.72 - 1.75 Å
C-Br Carbon-Bromine bond length 1.87 - 1.90 Å
**Bond Angles (°) **
C-N-C Angle within the pyridine ring at the nitrogen atom ~117°
C-C-C Angles within the carbon framework of the ring ~118° - 121°
N-C-Cl Angle between the ring and a chlorine substituent ~115° - 117°

The reactivity of this compound can be effectively rationalized through DFT-derived reactivity descriptors. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO indicates the ability of a molecule to accept electrons, while the HOMO energy relates to its ability to donate electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. researchgate.net In this compound, electron-rich regions (negative potential), such as the nitrogen atom, are identified as likely sites for electrophilic attack, whereas electron-deficient areas (positive potential), particularly the carbon atoms bonded to halogens, are susceptible to nucleophilic attack.

Table 2: Key Reactivity Descriptors from DFT Calculations for Halogenated Pyridines This table represents typical descriptors calculated for analogous compounds to assess reactivity. researchgate.net

Descriptor Significance
HOMO Energy Indicates electron-donating ability; higher energy means more reactive toward electrophiles.
LUMO Energy Indicates electron-accepting ability; lower energy means more reactive toward nucleophiles.
HOMO-LUMO Gap (ΔE) A measure of chemical stability and reactivity; smaller gap suggests higher reactivity.
Dipole Moment Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

| Mulliken Charges | Provides the partial charge on each atom, helping to identify electrophilic and nucleophilic sites. |

Computational modeling is crucial for elucidating the mechanisms of reactions involving this compound. DFT calculations can map the entire energy profile of a reaction pathway, including the reactants, products, intermediates, and, most importantly, the transition states. For halogenated pyridines, which frequently undergo nucleophilic aromatic substitution (SNAr) reactions, identifying the transition state structure and its associated energy barrier is key to understanding reaction kinetics and regioselectivity. rsc.org For instance, calculations can determine whether a nucleophile will preferentially attack the carbon at position 2 (bearing the bromine) or the carbons at positions 4 or 6 (bearing chlorine), by comparing the activation energies for each potential pathway. rsc.org

Quantum chemical calculations provide a powerful means of predicting spectroscopic data, which can then be used to interpret and verify experimental results. Methods like DFT can be used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). These predicted shifts are often in good agreement with experimental values, aiding in the correct assignment of complex spectra. Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated, helping to assign specific absorption bands to the vibrational modes of the molecule, such as C-H, C-N, C-Cl, and C-Br stretching and bending. semanticscholar.org

Computational Modeling of Reaction Mechanisms and Transition States

Advanced Spectroscopic Techniques for Structural Confirmation in Synthesis

The unambiguous confirmation of the molecular structure of this compound following its synthesis relies on a suite of advanced spectroscopic techniques. These methods provide direct evidence of the atomic connectivity and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic compounds in solution. High-resolution ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals for the two aromatic protons on the pyridine ring. The proton at position 3 and the proton at position 5 would appear as singlets or very finely split doublets due to a small long-range coupling. Their specific chemical shifts are influenced by the electronic effects of the adjacent halogen substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, five distinct signals are expected. The chemical shifts of the carbon atoms directly bonded to the halogens (C2, C4, C6) are significantly affected by the electronegativity and size of the attached halogen atom. The carbons at positions 3 and 5 will also have characteristic shifts. This technique is invaluable for confirming the substitution pattern on the pyridine ring. rsc.org

Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to correlate the ¹H and ¹³C signals, providing unambiguous proof of the molecule's structure by showing direct (one-bond) and long-range (two- or three-bond) C-H connectivity.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The chemical shift values are estimates based on data from structurally similar halogenated pyridines and general substituent effects.

Nucleus Position Expected Chemical Shift (δ, ppm) Multiplicity
¹H H-3 7.3 - 7.6 s
H-5 7.2 - 7.5 s
¹³C C-2 ~142 s
C-3 ~128 d
C-4 ~150 s
C-5 ~122 d

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural features through fragmentation analysis. The molecular formula of this compound is C₅H₂BrCl₂N, corresponding to a monoisotopic mass of approximately 224.87 Da and an average molecular weight of about 226.89 g/mol . bldpharm.comnih.gov

A key feature in the mass spectrum of this compound is the complex and highly characteristic isotopic pattern of the molecular ion peak. This pattern arises from the natural abundance of isotopes for both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The presence of one bromine and two chlorine atoms results in a distinctive cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4, M+6), with predictable relative intensities. This signature is crucial for confirming the presence and elemental composition of the compound in a sample. docbrown.info

High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous confirmation of the elemental formula. rsc.org

Under electron ionization (EI), this compound undergoes fragmentation, yielding ions that provide structural information. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms. The initial fragmentation would likely involve the cleavage of the C-Br bond, which is typically weaker than the C-Cl bond, leading to the formation of a [M-Br]⁺ ion. Subsequent or alternative fragmentations could include the loss of a chlorine atom [M-Cl]⁺ or the elimination of molecules like HCl.

The table below outlines the predicted major ions in the mass spectrum of this compound, illustrating the complex isotopic patterns.

Ion SpeciesDescriptionPredicted m/z (using ⁷⁹Br, ³⁵Cl)Isotopic Peaks (m/z)
[C₅H₂⁷⁹Br³⁵Cl₂N]⁺Molecular Ion (M⁺)225M⁺ (225), M+2 (227), M+4 (229), M+6 (231)
[C₅H₂³⁵Cl₂N]⁺Loss of Bromine146[M-Br]⁺ (146), [M-Br+2]⁺ (148), [M-Br+4]⁺ (150)
[C₅H₂⁷⁹Br³⁵ClN]⁺Loss of Chlorine190[M-Cl]⁺ (190), [M-Cl+2]⁺ (192), [M-Cl+4]⁺ (194)
[C₅H₂N]⁺Loss of Br and 2Cl7676

Note: The m/z values are calculated using the most abundant isotopes for simplicity. The actual spectrum would show a complex cluster for each fragment containing halogens.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the premier technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While specific crystallographic data for this compound is not widely published, the methodology provides unparalleled insight into its molecular architecture. This technique would yield precise measurements of bond lengths, bond angles, and torsion angles within the pyridine ring and its substituents.

Analysis of related halogenated pyridine and pyrimidine (B1678525) structures via X-ray crystallography reveals important structural features that can be extrapolated to this compound. acs.org For instance, the pyridine ring is expected to be largely planar. The study of crystal packing would illuminate the nature and geometry of intermolecular interactions, such as halogen bonding (e.g., Br···N, Cl···N, or Br···Cl interactions), π–π stacking between aromatic rings, and other van der Waals forces. researchgate.net These interactions are fundamental to understanding the material's bulk properties, including melting point, solubility, and polymorphism.

A crystallographic study of this compound would determine key parameters that define its crystal lattice. These parameters are essential for identifying the crystalline form and understanding its solid-state behavior.

The table below presents the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.

ParameterDescriptionExample Data from a Related Structure
Crystal SystemThe classification of crystals based on their axial systems.Orthorhombic
Space GroupThe description of the symmetry of the crystal.P2₁2₁2₁ rsc.org
a (Å)Unit cell dimension along the a-axis.53.4 rsc.org
b (Å)Unit cell dimension along the b-axis.71.9 rsc.org
c (Å)Unit cell dimension along the c-axis.72.3 rsc.org
α (°)Angle between b and c axes.90.0 rsc.org
β (°)Angle between a and c axes.90.0 rsc.org
γ (°)Angle between a and b axes.90.0 rsc.org
Volume (ų)The volume of the unit cell.2774.9
ZThe number of molecules per unit cell.4

Note: The example data is taken from a published crystal structure of a related class of compound and serves for illustrative purposes only. rsc.org

The definitive structural data from X-ray crystallography is also invaluable for validating and refining computational models of the molecule.

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of 2-Bromo-4,6-dichloropyridine for experimental design?

  • Answer : Key properties include its molecular formula (C₅H₂BrCl₂N ), molecular weight (226.89 g/mol ), and halogen substitution pattern, which influence reactivity and solubility. The compound is sensitive to moisture and air, requiring storage in sealed, dry containers under inert gas. Solubility is typically higher in polar aprotic solvents (e.g., DMF, DMSO) due to its aromatic halogenation. Stability studies recommend avoiding prolonged exposure to light and high temperatures .

Q. What synthetic routes are effective for preparing this compound?

  • Answer : Common methods include:

  • Halogenation of pyridine derivatives : Direct bromination/chlorination of pyridine precursors under controlled conditions.
  • Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings using halogenated intermediates.
  • Nucleophilic substitution : Replacement of leaving groups (e.g., hydroxyl or amino) in dichloropyridine derivatives with bromine.
    Metal catalysts (e.g., Pd) are often required for regioselective halogenation, with yields optimized by adjusting reaction time and temperature .

Q. Which characterization techniques are essential for verifying this compound purity and structure?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and halogen positions.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation.
  • HPLC : Purity assessment using reverse-phase columns.
  • X-ray crystallography : For definitive structural confirmation (if crystalline).
    Cross-referencing with spectral databases (e.g., SDBS) ensures accuracy .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

  • Electrophilicity : Bromine’s electron-withdrawing effect increases susceptibility to nucleophilic attack.
  • Steric effects : Chlorine substituents at positions 4 and 6 may hinder coupling at position 2.
    Computational models guide catalyst selection (e.g., Pd vs. Ni) and solvent optimization to enhance reaction efficiency .

Q. What strategies address discrepancies in reported reaction yields using this compound?

  • Answer : Systematic variables to test include:

  • Catalyst loading : Lower Pd concentrations may reduce side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve halogen mobility.
  • Temperature gradients : Stepwise heating prevents decomposition.
    Replicate experiments under inert atmospheres to exclude moisture/oxygen interference. Statistical tools (e.g., ANOVA) identify significant yield variations .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Answer : Conduct accelerated stability studies:

  • Thermal stability : Store at 25°C, 40°C, and 60°C for 1–6 months; monitor degradation via HPLC.
  • Humidity control : Test at 60% RH and 75% RH to assess hydrolysis.
  • Light sensitivity : Expose to UV/visible light and compare with dark-stored samples.
    Degradation products (e.g., dehalogenated pyridines) are characterized by LC-MS .

Q. What safety protocols are critical for handling this compound in mutagenicity studies?

  • Answer : While direct mutagenicity data is limited, structural analogs (e.g., brominated nitroarenes) suggest potential hazards. Implement:

  • Biosafety Level 2 (BSL-2) : Use fume hoods and PPE (gloves, lab coats).
  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • Waste disposal : Neutralize with alkaline solutions before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.